molecular formula C7H4Br2F2O B14027935 1,2-Dibromo-3-(difluoromethoxy)benzene

1,2-Dibromo-3-(difluoromethoxy)benzene

Katalognummer: B14027935
Molekulargewicht: 301.91 g/mol
InChI-Schlüssel: ZKTZMEXUFTUHOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dibromo-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted on the benzene ring

Vorbereitungsmethoden

One common method involves the use of 1,2-dibromobenzene as a starting material, which undergoes a nucleophilic substitution reaction with difluoromethoxy reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,2-Dibromo-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved .

Wissenschaftliche Forschungsanwendungen

1,2-Dibromo-3-(difluoromethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,2-Dibromo-3-(difluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and the difluoromethoxy group can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the context, such as the type of reaction or the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1,2-Dibromo-3-(difluoromethoxy)benzene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C7H4Br2F2O

Molekulargewicht

301.91 g/mol

IUPAC-Name

1,2-dibromo-3-(difluoromethoxy)benzene

InChI

InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H

InChI-Schlüssel

ZKTZMEXUFTUHOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)Br)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.